N-(2-METHOXYPHENYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE
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Overview
Description
N-(2-METHOXYPHENYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. It is characterized by the presence of a methoxyphenyl group and a dihydropyrimidinylsulfanyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the sulfanyl group: The dihydropyrimidinone can be reacted with a thiol compound to introduce the sulfanyl group.
Attachment of the methoxyphenyl group: This step might involve a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the acetamide backbone.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Compounds with similar structures have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-METHOXYPHENYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE: can be compared with other acetamides and dihydropyrimidinones.
N-(2-METHOXYPHENYL)ACETAMIDE: Lacks the dihydropyrimidinylsulfanyl group.
2-[(6-METHYL-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE: Lacks the methoxyphenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9-7-13(17-14(19)15-9)21-8-12(18)16-10-5-3-4-6-11(10)20-2/h3-7H,8H2,1-2H3,(H,16,18)(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCRMKFNQNHXNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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